2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
Description
The compound 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one features a pyridazinone core substituted at the 2-position with a methyl-linked 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group and a phenyl group at the 6-position. This structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism . Synthesis typically involves alkylation of pyridazinone precursors with halide derivatives of 1,2,4-oxadiazoles under basic conditions (e.g., cesium carbonate in DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-8-9-17(12-15(14)2)21-22-19(27-24-21)13-25-20(26)11-10-18(23-25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGPZWOGAURKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one , commonly referred to as a pyridazinone derivative, is part of a broader class of oxadiazole-containing compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a 1,2,4-oxadiazole ring and a pyridazine moiety. The presence of these heterocycles contributes to its biological activity by influencing interactions with various biological targets. The molecular structure is depicted below:
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole Structure |
| Pyridazine | Pyridazine Structure |
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The compound under discussion has been evaluated against several cancer types:
These values suggest that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic enzymes. For example, compounds with similar structures have demonstrated activity against strains of Mycobacterium tuberculosis and other pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Active against resistant strains | |
| Staphylococcus aureus | Membrane disruption observed |
The mechanisms by which this compound exerts its biological effects are multifaceted:
-
Enzyme Inhibition : It has shown inhibitory potency against various enzymes such as:
- Histone Deacetylases (HDACs) : Implicated in cancer progression.
- Carbonic Anhydrase (CA) : Involved in pH regulation in tissues.
- Sirtuin 2 (SIRT2) : Linked to neurodegenerative diseases.
- Cell Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation evaluated the anticancer effects of various oxadiazole derivatives including our compound on multiple cancer cell lines. Results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study demonstrated that a structurally similar compound exhibited potent activity against drug-resistant strains of bacteria, suggesting potential for development as an antibiotic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the oxadiazole and pyridazinone rings, impacting physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyridazinone-Oxadiazole Derivatives
*Yield estimated from analogous synthesis methods .
Key Observations:
Fluorinated analogs like F839-0554 exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
Synthetic Efficiency: Yields for oxadiazole-linked pyridazinones vary widely (30–72%), with electron-withdrawing substituents (e.g., trifluoromethyl in F839-0554) often reducing yields due to steric hindrance . The target compound’s synthesis likely follows methods similar to (room-temperature alkylation), though exact yields are unreported .
Biological Activity: Compounds with halogenated or trifluoromethyl groups (e.g., Compound 46, F839-0554) show enhanced receptor binding, likely due to increased electronegativity and van der Waals interactions .
Structural Flexibility :
- Replacement of oxadiazole with triazole () retains heterocyclic diversity but alters hydrogen-bonding capacity, impacting solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
